molecular formula C9H12N2O2 B11909256 Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate

Cat. No.: B11909256
M. Wt: 180.20 g/mol
InChI Key: ILXCKQQFILNXMN-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a vinyl group at the 5-position, a methyl group at the 1-position, and an ester (ethyl carboxylate) at the 3-position. Pyrazole derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science .

Its crystal structure, inferred from similar compounds, likely exhibits intermolecular hydrogen bonding involving the ester carbonyl and pyrazole N–H groups, which influences solubility and crystallinity .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5-ethenyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h4,6H,1,5H2,2-3H3

InChI Key

ILXCKQQFILNXMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated esters in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Agricultural Chemistry

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is primarily used in the development of novel pesticides and herbicides. Its unique chemical structure allows for enhanced efficacy in crop protection while minimizing environmental impact.

Key Findings:

  • Pesticide Development: Research indicates that this compound can improve the effectiveness of existing pesticides by enhancing their stability and performance under varying environmental conditions.
  • Herbicide Formulation: Studies have shown that formulations containing this compound exhibit superior weed control compared to traditional herbicides, leading to increased agricultural productivity.

Pharmaceutical Development

In the pharmaceutical sector, this compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders and inflammatory diseases.

Case Studies:

  • Analgesic and Anti-inflammatory Activities: A pharmacological study demonstrated that derivatives of this compound exhibited significant analgesic effects comparable to standard medications such as ibuprofen .
  • Neurological Applications: Research has suggested that pyrazole derivatives can modulate neurotransmitter systems, offering potential treatment avenues for conditions like epilepsy and anxiety disorders.

Material Science

The compound is also utilized in material science for creating advanced materials with specific chemical properties. Its incorporation into polymers and coatings has led to improvements in durability and performance.

Applications:

  • Coatings Development: this compound is used to formulate coatings that exhibit enhanced resistance to environmental degradation.
  • Polymer Synthesis: The compound's properties facilitate the development of polymers with tailored mechanical characteristics, making it valuable in industries ranging from automotive to electronics.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its consistent chemical behavior aids researchers in the accurate quantification of similar compounds within complex mixtures.

Research Insights:

  • Chromatography Applications: The compound is employed as a calibration standard in chromatographic techniques, ensuring precision in analytical measurements.

Flavor and Fragrance Industry

The unique sensory profiles of this compound have led to its exploration in the flavor and fragrance industry. Its potential use as a flavoring agent can enhance product appeal through distinctive aromatic characteristics.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Agricultural ChemistryPesticide and herbicide developmentEnhanced crop protection; reduced environmental impact
Pharmaceutical DevelopmentTreatment for neurological disordersSignificant analgesic effects; modulation of neurotransmitter systems
Material ScienceCoatings and polymer formulationsImproved durability; tailored mechanical properties
Analytical ChemistryStandard reference materialPrecision in quantification of complex mixtures
Flavor and FragranceFlavoring agentsUnique sensory profiles enhancing product appeal

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate and related pyrazole carboxylates:

Compound Name Substituents (Positions) Key Properties/Bioactivity References
This compound 1-Me, 5-Vinyl, 3-COOEt High reactivity due to vinyl group; potential for polymerization or derivatization.
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-63-2) 1-Me, 3-Ph, 5-COOEt Enhanced lipophilicity from phenyl group; used in agrochemical intermediates.
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0) 1-Me, 5-OMe, 3-COOEt Improved solubility in polar solvents; methoxy group may reduce metabolic stability.
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1) 5-(3-F-4-OMe-Ph), 3-COOEt Electron-withdrawing fluorine enhances bioactivity; explored in medicinal chemistry.
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS 86181-71-7) 1-Me, 5-thienyl, 3-COOEt Thiophene moiety increases π-stacking interactions; potential semiconductor applications.
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1881328-90-0) 1-Me, 3-ClCO, 5-COOEt Reactive chlorocarbonyl group enables peptide coupling or polymer synthesis.

Key Comparative Insights :

Substituent Effects on Reactivity and Bioactivity :

  • The vinyl group in the target compound offers unique reactivity for cross-coupling or polymerization, unlike phenyl or thienyl groups, which prioritize π-π interactions .
  • Electron-withdrawing groups (e.g., fluorine in CAS 1326810-54-1) enhance bioactivity by improving binding affinity to biological targets, as seen in apoptosis-inducing pyrazole derivatives .

Physicochemical Properties: Methoxy and hydroxy substituents (e.g., CAS 139297-50-0) increase solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .

Structural and Crystallographic Differences :

  • Crystal structures of analogs (e.g., ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate) reveal hydrogen-bonded dimers via N–H···O=C interactions, which stabilize the lattice and affect melting points .
  • The chlorocarbonyl derivative (CAS 1881328-90-0) exhibits higher reactivity due to the labile chlorine atom, enabling facile nucleophilic substitution .

Safety and Toxicity: Limited toxicity data are available for the vinyl-substituted compound, whereas phenyl-substituted analogs (e.g., CAS 10250-63-2) lack comprehensive ecological or toxicological profiles .

Biological Activity

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a vinyl group and an ethyl ester substituent. This unique structure is conducive to various chemical reactions and biological interactions, making it a valuable scaffold in drug discovery.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT116, HT29, SW480) . The mechanism of action typically involves the induction of cell cycle arrest and apoptosis.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT1165.4G2/M phase arrest
Ethyl 3,4-diaryl-1H-pyrazole derivativesHT297.2Apoptosis induction
Ethyl 3,4-diaryl-1H-pyrazole derivativesSW4806.8Non-necrotic cell death

2. Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . In vivo studies using carrageenan-induced edema models have shown that these compounds exhibit significant anti-inflammatory effects comparable to standard drugs like diclofenac.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundCOX Inhibition (%)IC50 (µM)Reference Drug IC50 (µM)
This compound756.0Diclofenac: 5.4
Pyrazole derivative A824.8Diclofenac: 5.4
Pyrazole derivative B687.0Diclofenac: 5.4

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored, revealing broad-spectrum activity against various bacterial strains . This property is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes.

Case Studies

Case Study: Anticancer Efficacy in Colorectal Cancer

A study published in Nature examined the efficacy of this compound against colorectal cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 5.4 µM) through G2/M phase arrest and apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study: Anti-inflammatory Effects in Animal Models

Another study focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results demonstrated that this compound significantly reduced inflammation with an inhibition percentage comparable to standard anti-inflammatory drugs .

Q & A

Q. What are the standard laboratory synthesis routes for Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by vinylation and esterification. For example:

  • Step 1 : Cyclization of 1-methylhydrazine with a diketone precursor under acidic conditions to form the pyrazole core.
  • Step 2 : Introduction of the vinyl group via palladium-catalyzed coupling (e.g., Heck reaction) or alkylation using vinyl halides.
  • Step 3 : Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Key parameters include temperature control (0–60°C), solvent selection (DMF or THF), and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., vinyl proton signals at δ 5.0–6.5 ppm, ester carbonyl at ~170 ppm in ¹³C NMR).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₂O₂: 193.0972).
  • X-ray Crystallography : Resolves crystal packing and bond angles (using SHELX for refinement and Mercury for visualization) .

Q. What are the recommended safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 0–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the vinyl group influence reactivity in cross-coupling or polymerization reactions?

The vinyl group enables participation in Diels-Alder reactions (as a dienophile) or radical polymerization. For example:

  • Diels-Alder : Reacts with electron-rich dienes (e.g., anthracene) at 80–100°C in toluene to form bicyclic adducts.
  • Polymerization : Initiated by AIBN under UV light, forming polyvinylpyrazole esters with tunable thermal stability . Computational studies (DFT) predict regioselectivity in these reactions based on frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported biological activities?

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

Yes. Radical polymerization of the vinyl group produces polymers with pH-sensitive ester linkages.

  • Synthesis : AIBN-initiated polymerization in bulk at 70°C yields polymers with Mw ~50 kDa (PDI = 1.2).
  • Application : Drug delivery systems with controlled release at lysosomal pH (4.5–5.0) .

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